

Comparative Analysis of M-1121: A Guide to Selectivity and Cross-Reactivity

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Compound of Interest

Compound Name: M-1121

Cat. No.: B15568966

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the covalent inhibitor M-1121, focusing on its selectivity and potential for cross-reactivity with other protein targets. The information herein is intended to assist researchers in evaluating M-1121 for their specific applications.

Executive Summary

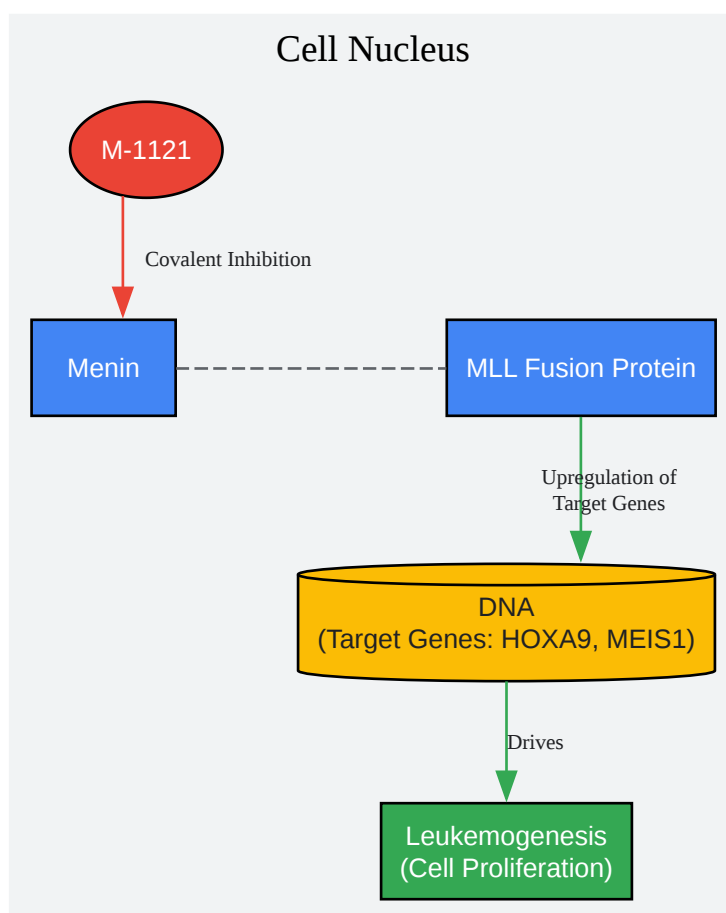
M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.^{[1][2][3][4]} M-1121 establishes a covalent bond with Cysteine 329 within the MLL binding pocket of menin.^{[1][2][4]} This targeted mechanism of action leads to the downregulation of downstream genes like HOXA9 and MEIS1, which are essential for the proliferation of MLL-rearranged leukemia cells.^{[1][3][5]}

Published data demonstrates the high selectivity of M-1121 for leukemia cell lines harboring MLL translocations over those with wild-type MLL.^{[1][2][4]} However, comprehensive cross-reactivity data from broad panel screens against other protein families (e.g., kinases, G-protein-coupled receptors) are not publicly available at this time. Such studies are crucial for a complete understanding of a compound's off-target profile and potential for adverse effects.

This guide presents the available selectivity data for M-1121 and provides a representative experimental protocol for assessing cross-reactivity against a kinase panel, a standard approach in drug development for evaluating off-target interactions.

M-1121 Signaling Pathway and Mechanism of Action

M-1121 disrupts the critical interaction between menin and MLL fusion proteins, which are characteristic of MLL-rearranged leukemias. This interaction is necessary for the recruitment of the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic genes such as HOXA9 and MEIS1. By covalently binding to menin, M-1121 prevents this interaction, thereby inhibiting the aberrant gene expression that drives cancer cell proliferation.



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Caption: Mechanism of action of M-1121 in inhibiting the menin-MLL interaction.

Selectivity Profile of M-1121

The selectivity of M-1121 has been evaluated against a panel of leukemia cell lines. The data clearly indicates a high degree of selectivity for cell lines with MLL rearrangements.

Cell Line	MLL Status	Disease Indication	Cell Growth Inhibition IC50 (nM)
MV4;11	MLL/AF4	ALL	10
MOLM-13	MLL/AF9	AML	52
KOPN8	MLL/ENL	ALL	110
RS4;11	MLL/AF4	ALL	1,000
HL-60	MLLwt	AML	>10,000
K562	MLLwt	CML	>10,000
MEG-01	MLLwt	CML	>10,000

Source: Zhang M, et al. J Med Chem. 2021.[1]

AML: Acute Myeloid Leukemia; ALL: Acute Lymphocytic Leukemia; CML: Chronic Myeloid Leukemia

Cross-Reactivity with Other Protein Targets

As of the latest available public information, comprehensive cross-reactivity screening data for M-1121 against a broad panel of protein targets, such as a kinase panel, is not available. This information is essential for a thorough assessment of the compound's safety and off-target effects. In the absence of specific data for M-1121, a general experimental protocol for a radiometric kinase assay is provided below as a reference for how such a study is typically conducted.

Representative Experimental Protocol: Radiometric Kinase Panel Screening

This protocol describes a general procedure for assessing the inhibitory activity of a compound against a panel of protein kinases using a radiometric assay format. This method measures the incorporation of a radiolabeled phosphate group from [γ - ^{33}P]-ATP into a substrate.

1. Reagent Preparation:

- **Kinase Buffer:** Prepare a suitable reaction buffer, typically containing HEPES, MgCl_2 , MnCl_2 , DTT, and BSA. The exact composition may vary depending on the specific kinase.
- **ATP Solution:** Prepare a stock solution of ATP. For the assay, create a working solution containing a mixture of non-radiolabeled ATP and [γ - ^{33}P]-ATP at the desired specific activity.
- **Substrate Solution:** Dissolve the specific peptide or protein substrate for each kinase in the appropriate buffer.
- **Test Compound:** Prepare a stock solution of the test compound (e.g., M-1121) in a suitable solvent, such as DMSO. Create a series of dilutions to determine the IC_{50} value.

2. Assay Procedure:

- Add the kinase buffer, the specific kinase, and the test compound at various concentrations to the wells of a microtiter plate.
- Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase interaction.
- Initiate the kinase reaction by adding the substrate and the ATP mixture (containing [γ - ^{33}P]-ATP).
- Incubate the reaction for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).
- Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid or EDTA.

3. Measurement of Kinase Activity:

- Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.

- Wash the filter mat multiple times with a wash solution (e.g., phosphoric acid) to remove unincorporated [γ - ^{33}P]-ATP.
- Dry the filter mat.
- Measure the amount of radioactivity incorporated into the substrate on the filter mat using a scintillation counter.

4. Data Analysis:

- Calculate the percentage of kinase activity for each concentration of the test compound relative to a vehicle control (e.g., DMSO).
- Plot the percentage of inhibition against the logarithm of the test compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.



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Caption: A typical workflow for a radiometric kinase cross-reactivity assay.

Conclusion

M-1121 is a highly selective covalent inhibitor of the menin-MLL interaction, showing significant potency in MLL-rearranged leukemia cell lines with minimal effect on wild-type cells. This on-target selectivity is a promising characteristic for a therapeutic candidate. However, a comprehensive understanding of its off-target profile requires further investigation through broad cross-reactivity screening against various protein families. The provided representative protocol for kinase panel screening illustrates a standard method for such an evaluation.

Researchers should consider the available selectivity data and the current lack of public, broad cross-reactivity data when designing future studies involving M-1121.

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